2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spiro-Indoline-Pyrrolo Synthesis
The compound plays a role in the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], which are produced from the reaction of α-amino acids (like L-proline or thiazolidine-4-carboxylic acid) with isatins and dialkyl but-2-ynedioates. This reaction leads to the formation of spiro compounds as main products, showcasing the compound's utility in complex organic synthesis processes (Yang, Sun, Gao, & Yan, 2015).
Triazole Derivatives Synthesis
The compound is used in the formation of 1,2,3-triazole-4-carboxylic acid derivatives. It reacts with ethyl acetoacetate and 2-azido-1,3-thiazoles under certain conditions, demonstrating its versatility in synthesizing various triazole derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Photo-Induced Ring Expansions
In research focusing on 3H-azepines, the compound is instrumental in the photo-induced ring expansion processes. This involves the photolysis of phenyl azides to produce 5-substituted-3H-azepine-2-ones, indicating the compound's potential in photochemistry (Lamara & Smalley, 1991).
Heterocyclic Nitrogen Heterocycles Synthesis
It is a key component in the synthesis of thiazolo-fused nitrogen heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones. These compounds are formed via intramolecular heteroannulation, highlighting the compound's role in developing novel heterocyclic structures (Kumar & Ila, 2022).
Antibacterial and Anticancer Studies
Some derivatives of the compound, like 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid, have been studied for their antibacterial properties. Moreover, certain heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, closely related to the compound , have shown potential in anticancer studies (Al Dulaimy, Kadhim, Attia, & Thani, 2017); (Al-adilee & Hessoon, 2019).
Properties
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVXKIIACRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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